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Compound of Interest

Compound Name: 7-Aminoquinazolin-4-ol

Cat. No.: B184084

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 7-
Aminoquinazolin-4-ol, a valuable heterocyclic compound often utilized as a building block in
medicinal chemistry and drug discovery. The synthesis proceeds through the formation of a key
intermediate, 7-nitroquinazolin-4(3H)-one, followed by a chemoselective reduction to yield the
final product.

Chemical Properties and Data

A summary of the key quantitative data for the starting material, intermediate, and final product
is presented in the table below for easy reference and comparison.
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Molecular
Molecular . CAS .
Compound Weight ( Appearance Purity (%)
Formula Number
g/mol )
) Yellow to
2-Amino-4-
) ) brown
nitrobenzoic C7HeN204 182.13 616-79-5 ) >98
) crystalline
acid
powder
7- Light yellow
Nitroquinazoli  CsHsNsOs 191.14 20872-93-9 to brown > 98[1]
n-4(3H)-one solid[1]
7- Off-white to
Aminoquinaz CsH7Ns3O 161.16 90004-09-4 light yellow >95
olin-4-ol powder

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of 7-Aminoquinazolin-4-

ol.

Part 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This procedure outlines the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield

the nitro-substituted quinazolinone intermediate. The reaction of 2-aminobenzoic acid with

formamide is a known method for the synthesis of the quinazolinone core.

Materials:

Ethanol

Equipment:

Formamide

2-Amino-4-nitrobenzoic acid

Deionized water

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/135547025
https://pubchem.ncbi.nlm.nih.gov/compound/135547025
https://www.benchchem.com/product/b184084?utm_src=pdf-body
https://www.benchchem.com/product/b184084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Round-bottom flask

» Reflux condenser

o Heating mantle with magnetic stirrer

e Buchner funnel and filter flask

o Beakers and graduated cylinders

Procedure:

« In a round-bottom flask, combine 2-amino-4-nitrobenzoic acid and an excess of formamide.
o Heat the reaction mixture with stirring to approximately 125-130°C.

e Maintain the reaction at this temperature for 2-3 hours, monitoring the progress by thin-layer
chromatography (TLC).

 After the reaction is complete, allow the mixture to cool to room temperature.
e Pour the cooled reaction mixture into cold water to precipitate the product.
o Collect the solid product by vacuum filtration using a Buchner funnel.

o Wash the solid with cold water and then with a small amount of cold ethanol to remove
residual impurities.

e Dry the product, 7-nitroquinazolin-4(3H)-one, in a vacuum oven.

Part 2: Synthesis of 7-Aminoquinazolin-4-ol

This part of the protocol describes the reduction of the nitro group of 7-nitroquinazolin-4(3H)-
one to an amino group using iron powder and ammonium chloride. This method is a widely
used and effective way to selectively reduce aromatic nitro compounds.

Materials:

e 7-Nitroguinazolin-4(3H)-one
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 Iron powder (fine grade)

e Ammonium chloride (NH4Cl)

e Ethanol

» Deionized water

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)
o Celite (optional)

Equipment:

e Round-bottom flask

e Reflux condenser

o Heating mantle with magnetic stirrer
e Buchner funnel and filter flask

e Separatory funnel

» Rotary evaporator

Procedure:

e To a round-bottom flask, add 7-nitroquinazolin-4(3H)-one, ethanol, and water in a 4:1 ratio.

e Add iron powder and ammonium chloride to the suspension.

o Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.
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» Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2
hours).

e Once the reaction is complete, allow the mixture to cool to room temperature.

« Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter
cake with hot ethanol.

o Combine the filtrate and washings and concentrate under reduced pressure using a rotary
evaporator to remove the ethanol.

« To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
o Extract the aqueous layer with ethyl acetate (3x).
o Combine the organic extracts and wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

o Purify the crude 7-Aminoquinazolin-4-ol by recrystallization from a suitable solvent system
(e.g., ethanol/water) to obtain the final product.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis of 7-Aminoquinazolin-4-ol.
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Step 1: Cyclization

Formamide

2-Amino-4-nitrobenzoic acid

Heat (125-130°C) 7-Nitroquinazolin-4(3H)-one

Reflux

Step 2: Reduction

Fe, NH4CI 7-Aminoquinazolin-4-ol
EtOH/H20

Click to download full resolution via product page

Caption: Synthetic pathway of 7-Aminoquinazolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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